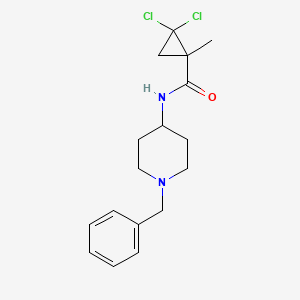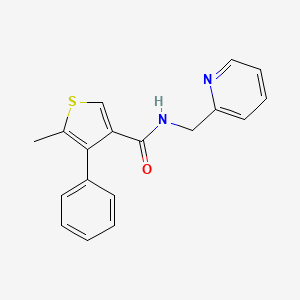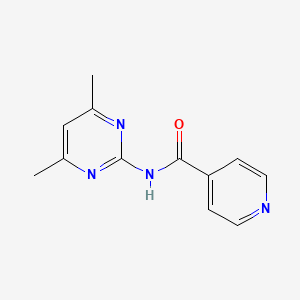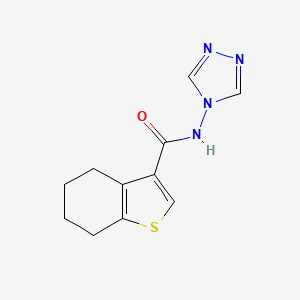![molecular formula C16H16ClNO4 B4179381 6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one](/img/structure/B4179381.png)
6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one
描述
6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one, also known as PD98059, is a selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway. This molecule has been widely used in scientific research to study the role of MAPK signaling in various cellular processes.
作用机制
6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one selectively inhibits the MAPK pathway by targeting the upstream kinase MEK1/2. MEK1/2 phosphorylates and activates the downstream kinase ERK1/2, which then activates various transcription factors and other signaling proteins. By inhibiting MEK1/2, 6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one prevents the activation of ERK1/2 and downstream signaling.
Biochemical and Physiological Effects:
6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one has been shown to have various biochemical and physiological effects. In cancer cells, 6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one inhibits cell proliferation, induces apoptosis, and sensitizes cells to chemotherapy. In neuronal cells, 6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one promotes neurite outgrowth and protects against oxidative stress-induced cell death. In cardiovascular cells, 6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one inhibits smooth muscle cell proliferation and migration, and reduces atherosclerotic lesion formation.
实验室实验的优点和局限性
6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one has several advantages for lab experiments. It is a selective inhibitor of the MAPK pathway and does not affect other signaling pathways. It is also relatively stable and can be stored for long periods of time. However, 6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one has several limitations. It is not a reversible inhibitor and can only be used for short-term experiments. It also has poor solubility in aqueous solutions, which can limit its use in certain assays.
未来方向
6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one has been widely used in scientific research, but there are still many unanswered questions about its mechanism of action and potential therapeutic applications. Some future directions for research include:
1. Identifying the downstream targets of 6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one and their role in various cellular processes.
2. Developing more potent and selective inhibitors of the MAPK pathway.
3. Investigating the role of the MAPK pathway in aging and age-related diseases.
4. Developing therapeutic strategies targeting the MAPK pathway for the treatment of cancer, neurodegenerative disorders, and cardiovascular diseases.
5. Studying the potential side effects of long-term inhibition of the MAPK pathway.
In conclusion, 6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one is a selective inhibitor of the MAPK pathway that has been widely used in scientific research to study the role of this pathway in various cellular processes. It has several advantages and limitations for lab experiments and has shown promising results in preclinical studies for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
科学研究应用
6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one has been widely used in scientific research to study the role of MAPK signaling in various cellular processes. MAPK signaling is a highly conserved pathway that regulates cell proliferation, differentiation, migration, and survival. Aberrant activation of this pathway has been implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one has been used to study the role of MAPK signaling in these diseases and to identify potential therapeutic targets.
属性
IUPAC Name |
6-chloro-3-(2,6-dimethylmorpholine-4-carbonyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-9-7-18(8-10(2)21-9)15(19)13-6-11-5-12(17)3-4-14(11)22-16(13)20/h3-6,9-10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWLQHWJOVOEHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-benzyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4179308.png)

![N-(2-{[methyl(1-pyridin-2-ylethyl)amino]methyl}quinolin-6-yl)acetamide](/img/structure/B4179312.png)
![1-[(3-chloro-4-fluorophenoxy)acetyl]azepane](/img/structure/B4179320.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenylbutanamide](/img/structure/B4179333.png)



![N-[4-(4-morpholinylcarbonyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B4179359.png)

![1-[(phenylthio)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4179379.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B4179405.png)
![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4179409.png)